molecular formula C7H16NO3P B2581034 (S)-1-Diethoxyphosphoryl-2-methylaziridine CAS No. 1800100-68-8

(S)-1-Diethoxyphosphoryl-2-methylaziridine

Cat. No. B2581034
CAS RN: 1800100-68-8
M. Wt: 193.183
InChI Key: OJIVQDIJUPTQTI-JAMMHHFISA-N
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Description

(S)-1-Diethoxyphosphoryl-2-methylaziridine, commonly known as Sarin, is a highly toxic nerve agent that was first synthesized in 1938 in Germany. It is classified as a chemical weapon, and its use is prohibited under international law. Sarin is a clear, colorless, and odorless liquid that can be easily absorbed through the skin, eyes, and respiratory system. It is a potent inhibitor of the enzyme acetylcholinesterase, which leads to the accumulation of the neurotransmitter acetylcholine, causing overstimulation of the nervous system and ultimately leading to death.

Scientific Research Applications

Polymer Synthesis

One application involves the synthesis of polymers through the ring-opening polymerization of aziridines. Bakkali-Hassani et al. (2018) explored commercial aminoalcohols as initiators for the N-heterocyclic carbene-organocatalyzed ring-opening polymerization of 2-methyl-N-p-toluenesulfonyl aziridine. This method allows direct access to metal-free α-hydroxy-ω-amino and α,α′-bis-hydroxy-ω-amino telechelics based on polyaziridine, demonstrating excellent control over molar masses and narrow dispersities (Bakkali-Hassani et al., 2018).

Corrosion Inhibition

In the context of corrosion inhibition, Gupta et al. (2017) investigated the effect of α-aminophosphonates on mild steel corrosion in hydrochloric acid. The study highlighted that these compounds exhibit significant inhibition performance, acting as mixed-type inhibitors and demonstrating high efficiency at low concentrations. This research offers valuable insights into developing new corrosion inhibitors for industrial applications (Gupta et al., 2017).

EPR Detection Enhancement

Dambrova et al. (2000) focused on improving the EPR detection of DEPMPO-superoxide radicals by employing liquid nitrogen freezing. This approach significantly extends the half-life of DEPMPO-superoxide radicals at -196 degrees Celsius, facilitating the study of superoxide radicals in biological systems with enhanced stability and reliability (Dambrova et al., 2000).

Flame Retardancy in Polymers

Liu et al. (2009) prepared novel phosphorus-containing Mannich-type bases as curing agents for epoxy resin, aiming to enhance flame retardancy. Incorporating phosphorus into the epoxy polymer's backbone increased the glass transition temperature and improved the thermal stability and flame retardancy of the resulting epoxy thermosets. This method represents a promising approach to developing flame-retardant epoxy systems (Liu et al., 2009).

Antiviral Applications

Li et al. (2017) synthesized nucleobase derivatives with diethoxyphosphoryl scaffolds, showing appreciable anti-tobacco mosaic virus (TMV) activity. This research highlights the potential of simple diethoxyphosphoryl-containing structures as antiviral agents, offering a new avenue for the development of agricultural antiviral compounds (Li et al., 2017).

properties

IUPAC Name

(2S)-1-diethoxyphosphoryl-2-methylaziridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO3P/c1-4-10-12(9,11-5-2)8-6-7(8)3/h7H,4-6H2,1-3H3/t7-,8?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIVQDIJUPTQTI-JAMMHHFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(N1CC1C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(N1C[C@@H]1C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Diethoxyphosphoryl-2-methylaziridine

Synthesis routes and methods

Procedure details

A 12 L 4-neck flask fitted with an overhead mechanical stirrer, temperature probe and 1 L pressure equalizing addition funnel was charged with 2-methylaziridine (300 g, 5.25 mol purchased from Menadiona SL of Barcelona, Spain), triethylamine (880 mL, 6.3 mol) and dichloromethane (3.0 L). The stirred solution was cooled to 5° C. and diethoxyphosphoryl chloride (804 mL, 5.51 mol) was added over 2.5 hours while maintain the internal temperature below 15° C. The reaction was then stirred for 18 hours, at which point the reaction was complete reaction was complete by TLC analysis (silica gel plate, 93:6:1 dichloromethane/MeOH/NH4OH and 6/3/1 CHCl3/MeOH/NH4OH; KMnO4 stain). Water (3 L) was charged and the biphasic mixture was stirred for 20 minutes. The layers were separated and the organic layer was concentrated under reduced pressure. The remaining yellow oil was clarified by filtration. The filtrate (1028 g) was purified by short path vacuum distillation at 66-67° C., 1.0 mm Hg. to afford 2a as a colorless liquid (864.8 g, 85% yield, 99.0% GC purity). 1H NMR (300 MHz, CDCl3) δ 4.15 (dq, J=8.0, 7.1 Hz, 4H), 2.64-2.45 (m, 1H), 2.33 (ddd, J=17.9, 5.9, 1.3 Hz, 1H), 1.91-1.81 (m, 1H), 1.34 (dt, J=7.1, 0.9 Hz, 6H), 1.28 (dd, J=5.4, 1.4 Hz, 3H).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
880 mL
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
804 mL
Type
reactant
Reaction Step Two
Name
dichloromethane MeOH NH4OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
CHCl3 MeOH NH4OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
3 L
Type
solvent
Reaction Step Six
Name
Yield
85%

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